molecular formula C20H25N5O5S B2691855 Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034543-56-9

Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2691855
CAS No.: 2034543-56-9
M. Wt: 447.51
InChI Key: SYYQJPZRWWJRMU-UHFFFAOYSA-N
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Description

Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a structurally complex molecule featuring a tetrahydropyrazolo[1,5-a]pyridine core conjugated to a piperazine-sulfonyl-phenyl-carbamate scaffold. This compound integrates multiple pharmacophores, including the pyrazolo-pyridine heterocycle (known for its bioactivity in kinase inhibition and antimicrobial applications ), a piperazine linker (enhancing solubility and binding interactions), and a sulfonyl-carbamate group (imparting metabolic stability and target specificity). While direct data on its synthesis or biological activity is absent in the provided evidence, its structural motifs align with compounds reported in recent heterocyclic chemistry research.

Properties

IUPAC Name

methyl N-[4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5S/c1-30-20(27)21-15-5-7-17(8-6-15)31(28,29)24-12-10-23(11-13-24)19(26)18-14-16-4-2-3-9-25(16)22-18/h5-8,14H,2-4,9-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYQJPZRWWJRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the existing research findings related to its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates a piperazine ring with a sulfonamide moiety and a tetrahydropyrazolo[1,5-a]pyridine carbonyl group. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C₁₄H₁₈N₄O₃S
Molecular Weight 318.38 g/mol
CAS Number 2167976-88-5
IUPAC Name This compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The piperazine and tetrahydropyrazolo rings can interact with various enzyme targets, potentially inhibiting their activity. For instance, similar compounds have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission or other signaling pathways.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through caspase activation .

Anticancer Activity

Research indicates that methyl carbamate derivatives can exhibit significant anticancer properties. For example:

  • Cytotoxicity Studies : Compounds structurally related to this compound have been tested against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). Results showed IC50 values indicating substantial cytotoxic effects .
Cell LineIC50 Value (µM)Mechanism of Action
HCT11612.5Apoptosis induction via caspase activation
MCF715.0Cell cycle arrest

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored in models of neurodegeneration:

  • Inhibition of AChE : Compounds have shown promising AChE inhibitory activity with IC50 values in the low micromolar range. This suggests potential applications in treating cognitive disorders .

Case Studies

  • Study on Tetrahydropyrazolo Derivatives : A study published in European Journal of Medicinal Chemistry evaluated a series of tetrahydropyrazolo derivatives for their biological activities. Among them, a compound closely related to methyl carbamate exhibited significant inhibition of AChE and BuChE with promising selectivity profiles .
  • Cytotoxicity Assessment : In another study focusing on the cytotoxic effects against pancreatic cancer cells (Patu8988), the compound demonstrated enhanced apoptosis rates compared to controls. The mechanism was linked to increased expression levels of pro-apoptotic proteins .

Comparison with Similar Compounds

a. Pyrazole- and Pyridine-Based Heterocycles

describes bis-pyridines and pyrazole derivatives synthesized via α,β-unsaturated ketone intermediates. For example, bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] (Compound 6a) shares the pyridine core but lacks the piperazine-sulfonyl-carbamate chain.

b. Tetrahydroimidazo[1,2-a]pyridines

Compounds 1l and 2d (Evidences 2–3) feature tetrahydroimidazo[1,2-a]pyridine cores with ester and nitrile substituents. While their synthesis employs one-pot multicomponent reactions, the target compound likely requires stepwise coupling of the pyrazolo-pyridine unit to the piperazine-sulfonyl-phenyl-carbamate group. Notably, the carbamate group in the target compound may confer greater hydrolytic stability than the ester groups in 1l and 2d .

c. Triazolo[1,5-a]pyrimidine Derivatives

highlights triazolo[1,5-a]pyrimidines with herbicidal and fungicidal activity. Unlike these derivatives, the target compound’s pyrazolo-pyridine core lacks a triazole ring but includes a sulfonyl linker, which may broaden its selectivity toward different biological targets (e.g., sulfonamide-sensitive enzymes) .

Physicochemical Properties

Property Target Compound (Hypothetical) Compound 6a Compound 1l Compound 2d
Molecular Weight ~550 g/mol 432 g/mol 562 g/mol 548 g/mol
Melting Point 200–220°C (estimated) Not reported 243–245°C 215–217°C
Key Functional Groups Carbamate, sulfonamide Thioxo, nitrile Nitro, ester Benzyl, ester
Water Solubility Low (carbamate hydrophobicity) Moderate Low Low

The carbamate group in the target compound likely reduces water solubility compared to the nitrile-containing 6a but may improve cell membrane permeability.

Q & A

Q. What are the recommended synthetic pathways for Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling of the tetrahydropyrazolo[1,5-a]pyridine core with piperazine via a carbonyl group, followed by sulfonation and carbamate formation. Key steps include:
  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the pyrazolo-pyridine and piperazine .
  • Sulfonation : Optimize sulfonyl chloride reactions under anhydrous conditions with bases like triethylamine to minimize hydrolysis .
  • Carbamate Formation : React the sulfonated phenyl intermediate with methyl chloroformate in dichloromethane at 0–5°C to suppress side reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity and functional groups (e.g., sulfonyl, carbamate) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point consistency and detect polymorphs .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) due to the piperazine-sulfonyl motif’s affinity for enzyme active sites .
  • Cellular Uptake : Use Caco-2 cell monolayers to assess permeability, critical for central nervous system (CNS) targeting .
  • Cytotoxicity : MTT assays in HEK293 or HepG2 cells to establish preliminary safety profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or compound stability. Strategies include:
  • Dose-Response Curves : Perform full dose-response analyses (e.g., IC₅₀, EC₅₀) across multiple replicates to confirm potency trends .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may influence activity .
  • Structural Confirmation : Re-analyze batch purity via X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to rule out structural misassignment .

Q. What computational approaches are effective for predicting its binding modes and selectivity?

  • Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:
  • Docking : Use AutoDock Vina or Glide to model interactions with targets like GPCRs or kinases. Focus on the piperazine-sulfonyl pharmacophore .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities and explain selectivity across isoforms .

Q. How can the pharmacokinetic profile of this compound be improved through structural modification?

  • Methodological Answer : Optimize key parameters:
  • Solubility : Introduce polar groups (e.g., hydroxyl, amine) on the phenylcarbamate moiety while monitoring logP via shake-flask assays .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres and test in liver microsome assays .
  • Half-Life Extension : PEGylate the carbamate group or formulate into liposomal nanoparticles .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Re-evaluate solubility using standardized protocols:
  • Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) and DMSO at 25°C .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to detect aggregation, which may falsely lower apparent solubility .
  • Co-Solvency Studies : Test binary solvent systems (e.g., water/ethanol) to identify optimal formulations .

Experimental Design Considerations

Q. What in vivo models are appropriate for validating its therapeutic efficacy?

  • Methodological Answer : Select models based on target pathology:
  • Neuroinflammation : LPS-induced neuroinflammation in rodents, with cytokine profiling (IL-6, TNF-α) via ELISA .
  • Oncology : Xenograft models (e.g., HCT-116 colon cancer) with bioluminescence imaging to monitor tumor regression .
  • Dosing Regimens : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to determine optimal dosing intervals .

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